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Compound of Interest

Compound Name: 5-lodo-2-furaldehyde

Cat. No.: B1300138

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-lodofurfural, also known as 5-iodo-2-furaldehyde, is a halogenated derivative of furfural, a
versatile platform chemical derived from biomass. The presence of an iodine atom on the furan
ring significantly enhances its chemical reactivity, making it a valuable intermediate in organic
synthesis. This technical guide provides a comprehensive overview of the physical and
chemical properties of 5-lodofurfural, detailed experimental protocols for its synthesis and key
reactions, and an exploration of its potential applications, particularly in the realm of drug
discovery and development.

Physical and Chemical Properties

5-lodofurfural is a solid at room temperature, typically appearing as a light orange to yellow or
green powder or crystalline solid.[1] It is sensitive to air and light and should be stored
accordingly.

Quantitative Physical Properties
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Property Value Source(s)
CAS Number 2689-65-8 [11[2]
Molecular Formula CsHslO2 [1][2]
Molecular Weight 221.98 g/mol [11[2]
Melting Point 126 - 130 °C [1]

Boiling Point ~220-225°C [3]

Density 2.09 g/cm?3 [1]
Refractive Index (n20D) 1.64 [1]

Chemical Identifiers

Identifier Value Source(s)

IUPAC Name 5-iodofuran-2-carbaldehyde [4]
5-lodofurfural, 5-iodo-2-

Synonyms [5]
furancarboxaldehyde
QPGPCPKDVSPJAY-

InChl Key [4]

UHFFFAOYSA-N

SMILES O=Cclccc()ol [4]

Solubility Profile

While specific quantitative solubility data for 5-lodofurfural is not readily available, its solubility
can be inferred from its parent compound, furfural. Furfural is soluble in polar organic solvents
such as ethanol, acetone, and ether, and is slightly soluble in water.[6] Given the increased
molecular weight and the presence of the iodo group, 5-lodofurfural is expected to have good
solubility in a range of common organic solvents like dichloromethane, chloroform, ethyl
acetate, and THF, with limited solubility in water and non-polar solvents like hexanes.

Spectroscopic Data
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Detailed experimental spectra for 5-lodofurfural are not widely published. However, based on
the known spectral data of similar furan derivatives, the following characteristic signals can be
predicted.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-lodofurfural is expected to show three signals in the aromatic
region corresponding to the furan ring protons and one signal for the aldehyde proton.

o Aldehyde Proton (CHO): A singlet is expected around & 9.5-9.7 ppm.

e Furan Ring Protons: Two doublets are anticipated in the region of & 6.5-7.5 ppm. The proton
at the C4 position will be a doublet coupled to the proton at the C3 position. The proton at the
C3 position will also be a doublet, coupled to the proton at the C4 position. The coupling
constant (J) between these two protons is typically around 3-4 Hz.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the
molecule.

e Carbonyl Carbon (C=0): Expected to be the most downfield signal, around & 175-180 ppm.
e Furan Ring Carbons:

o C5 (bearing the iodine): This carbon will be significantly shielded by the iodine atom and is
expected to appear around o 85-95 ppm.

o C2 (bearing the aldehyde): This carbon will be deshielded and is expected in the range of
0 150-155 ppm.

o C3 and C4: These carbons are expected to resonate in the typical furan region of & 110-
125 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 5-lodofurfural will be characterized by the following key absorption bands:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C=0 Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1690 cm~1.
Conjugation with the furan ring shifts this band to a lower wavenumber compared to a
saturated aldehyde.

o C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm~* and 2720 cm~1.
e C=C Stretch (Furan Ring): Absorptions are expected around 1560 cm~* and 1470 cm~1.
e C-O-C Stretch (Furan Ring): A strong band is anticipated around 1020-1200 cm™—1.

o C-I Stretch: A weak to medium absorption is expected in the fingerprint region, typically
below 600 cm~1.

Experimental Protocols
Synthesis of 5-lodofurfural

A reported method for the synthesis of 5-lodofurfural involves the photochemical reaction of 5-
bromofuran-2-carbaldehyde in a benzene solution. This reaction proceeds with a high yield of
91%.[7]

General Protocol for Photochemical lodination:
» Dissolve 5-bromofuran-2-carbaldehyde in benzene in a quartz reaction vessel.
e Add a source of iodine, such as molecular iodine (I2).

« Irradiate the solution with a suitable UV lamp (e.g., a high-pressure mercury lamp) at room
temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GO).

e Upon completion, quench the reaction and wash the organic layer with an agueous solution
of sodium thiosulfate to remove excess iodine.

» Dry the organic layer over an anhydrous salt (e.g., MgSOa), filter, and concentrate under
reduced pressure.
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 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain pure 5-lodofurfural.
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Synthetic workflow for 5-lodofurfural.

Reactivity and Key Transformations

The presence of the iodo group at the 5-position makes 5-lodofurfural an excellent substrate
for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds
and the synthesis of more complex molecules.

General Protocol for Suzuki-Miyaura Coupling:

o To areaction vessel, add 5-lodofurfural, a boronic acid or ester (1.1-1.5 equivalents), a
palladium catalyst (e.g., Pd(PPhs)s4, 2-5 mol%), and a base (e.g., K2COs, Na2COs, 2-3
equivalents).

e Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene,
dioxane, or DMF) and water.

o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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» Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitored by TLC or GC).

» Cool the reaction to room temperature, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate.

» Purify the residue by column chromatography to yield the 5-aryl or 5-vinyl furfural derivative.
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Suzuki-Miyaura coupling of 5-lodofurfural.

Applications in Drug Development

The furan nucleus is a common scaffold in a variety of biologically active compounds and
approved drugs.[8] Furan derivatives have demonstrated a wide range of pharmacological
activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Anticancer Potential

Numerous studies have highlighted the potential of furan-containing compounds as anticancer
agents. These derivatives can exert their effects through various mechanisms, including the
modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Targeted by Furan Derivatives:
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PI3K/Akt Pathway: This pathway is crucial for cell growth and survival and is often
dysregulated in cancer. Some furan derivatives have been shown to inhibit this pathway,
leading to decreased proliferation and increased apoptosis in cancer cells.

Wnt/(3-catenin Pathway: Aberrant activation of this pathway is implicated in the development
of several cancers, particularly colorectal cancer. Compounds containing a furan moiety
have been investigated for their ability to downregulate this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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